molecular formula C19H13NO5S B2643090 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate CAS No. 1386735-97-2

2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate

Cat. No.: B2643090
CAS No.: 1386735-97-2
M. Wt: 367.38
InChI Key: ABFAMXGMIKYRKM-UHFFFAOYSA-N
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Description

2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that combines the structural features of quinoline and coumarin derivatives

Scientific Research Applications

2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate has several scientific research applications:

Future Directions

Given the interesting biological activities of quinoline and 2H-chromene derivatives , “2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate” could be a potential candidate for further studies in drug discovery and development. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety profile.

Preparation Methods

The synthesis of 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription .

Comparison with Similar Compounds

Similar compounds to 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate include:

    2-methylquinolin-8-yl 2-oxo-2H-chromene-4-sulfonate: This compound has a similar structure but with the sulfonate group at the 4-position of the chromene ring.

    2-methylquinolin-8-yl 2-oxo-2H-chromene-6-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which can affect its reactivity and applications.

    2-methylquinolin-8-yl 2-oxo-2H-chromene-6-phosphate: This compound has a phosphate group, which can enhance its solubility and biological activity

These comparisons highlight the unique properties of this compound, particularly its potential for forming stable complexes and its applications in various scientific fields.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 2-oxochromene-6-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5S/c1-12-5-6-13-3-2-4-17(19(13)20-12)25-26(22,23)15-8-9-16-14(11-15)7-10-18(21)24-16/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFAMXGMIKYRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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